molecular formula C16H15FN4OS B12139429 3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12139429
M. Wt: 330.4 g/mol
InChI Key: AXXKYVWQSRJIEG-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:

    3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine: This compound has a similar structure but with a methylethyl group instead of a methoxyphenyl group.

    3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine: This compound features a phenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4OS/c1-22-13-7-4-6-11(9-13)15-19-20-16(21(15)18)23-10-12-5-2-3-8-14(12)17/h2-9H,10,18H2,1H3

InChI Key

AXXKYVWQSRJIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F

Origin of Product

United States

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